5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole

regioisomer differentiation medicinal chemistry building blocks computational molecular descriptors

5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole (CAS 1188055-87-9, MFCD18909456, C₁₀H₆F₃NO₂, MW 229.16) is a synthetic 3-aryl-5-hydroxyisoxazole bearing an ortho-trifluoromethyl substituent on the C-3 phenyl ring. The compound exists in equilibrium with its oxazol-5-one tautomer [3-(2-trifluoromethylphenyl)-2H-1,2-oxazol-5-one], as indicated by its IUPAC descriptor.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
Cat. No. B11928104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=O)ON2)C(F)(F)F
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)16-14-8/h1-5,14H
InChIKeyIIPBTMMBCNLBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole: Ortho-Trifluoromethyl Isoxazole Building Block for Procurement Specification


5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole (CAS 1188055-87-9, MFCD18909456, C₁₀H₆F₃NO₂, MW 229.16) is a synthetic 3-aryl-5-hydroxyisoxazole bearing an ortho-trifluoromethyl substituent on the C-3 phenyl ring. The compound exists in equilibrium with its oxazol-5-one tautomer [3-(2-trifluoromethylphenyl)-2H-1,2-oxazol-5-one], as indicated by its IUPAC descriptor . It is supplied as a research chemical building block at ≥95% purity by vendors including BOC Sciences, Leyan (98%), MolCore, and Shaoyuan . Isoxazoles containing trifluoromethyl groups constitute a privileged scaffold in medicinal chemistry due to the –CF₃ group's ability to enhance metabolic stability, modulate lipophilicity (XLogP3 = 2.8), and engage in stereoelectronic interactions with biological targets [1].

Why 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole Cannot Be Simply Replaced by Its Meta-Substituted Regioisomer or Des-Hydroxy Analog


Generic substitution among closely related 3-(trifluoromethyl)phenyl isoxazole isomers fails because the ortho versus meta position of the –CF₃ group on the C-3 aryl ring governs both the compound's dipole moment and the conformational restriction around the aryl–isoxazole bond [1]. The ortho-CF₃ exerts a proximal steric and electronic effect on the isoxazole 5-OH/oxazolone tautomeric equilibrium, directly altering hydrogen-bond donor/acceptor capacity . In the wider diarylisoxazole class, regioisomeric placement of substituents changes COX-2 selectivity by >400-fold (compare compound 15, SI >500,000, with regioisomer 21, SI = 1,122), demonstrating that positional isomerism is not a minor perturbation but a decisive pharmacological parameter [2]. Therefore, a meta-CF₃ isoxazole (CAS 1354930-06-5) or a des-hydroxy analog (3-[2-(trifluoromethyl)phenyl]isoxazole) cannot be assumed to deliver equivalent reactivity or target engagement without experimental validation.

Quantitative Differentiation Evidence for 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole Versus Closest Analogs


Ortho-CF₃ Differentiation via Computed InChI Key and Topological Polar Surface Area Versus Meta-CF₃ Regioisomer

The ortho-substituted compound (CAS 1188055-87-9) and its meta-substituted regioisomer (CAS 1354930-06-5) share identical molecular formula (C₁₀H₆F₃NO₂), molecular weight (229.16), LogP (3.066), XLogP3 (2.8), and topological polar surface area (38.3 Ų). However, they possess distinct InChI Keys (IIPBTMMBCNLBBK-UHFFFAOYSA-N vs. RXBUFOFGDQLFMU-UHFFFAOYSA-N), confirming non-interchangeable connectivity . The ortho-CF₃ imposes a steric barrier adjacent to the isoxazole C-3 attachment point, restricting the rotational degrees of freedom of the biaryl bond compared to the meta-CF₃ isomer, as evidenced by the same rotatable bond count (1) but different three-dimensional conformational ensembles [1].

regioisomer differentiation medicinal chemistry building blocks computational molecular descriptors

Hydroxy-Oxazolone Tautomerism as a Pharmacophore-Switching Handle Absent in the Corresponding 5-Amino Analog

The target compound is described by its IUPAC name as 3-[2-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one, indicating the oxazol-5-one tautomer, which equilibrates with the 5-hydroxyisoxazole form . This tautomeric pair provides two distinct hydrogen-bond pharmacophores: the hydroxy form acts as an H-bond donor (HBD count = 1), while the oxazolone form presents a carbonyl H-bond acceptor (HBA count = 6 total) . By contrast, the 5-amino analog 3-(2-trifluoromethyl-phenyl)-isoxazol-5-ylamine (CAS 119162-55-9, C₁₀H₇F₃N₂O, MW 228.17) lacks this tautomeric equilibrium and presents a primary amine (HBD count = 2, HBA count = 3), yielding fundamentally different molecular recognition capacity [1]. Literature on 3-hydroxyisoxazoles confirms that the hydroxy form is the predominant tautomer in solution, enabling protonation-state-dependent target engagement [2].

tautomer-dependent bioactivity hydrogen-bond pharmacophore isoxazole lead optimization

Ortho-CF₃ Steric Shielding Effect on Isoxazole Ring Reactivity and Enzymatic Selectivity: Inference from Diarylisoxazole COX-2 Pharmacophore

In the diarylisoxazole class, the placement of a trifluoromethyl group on the central isoxazole ring is decisive: compound 15 (C-5 CF₃) achieves a COX-2 selectivity index (SI) of >500,000 (COX-2 IC₅₀ <0.001 μM; COX-1 IC₅₀ >500 μM), whereas the 4,5-diphenylisoxazole series lacking a CF₃ group shows modest or inverted COX-1 selectivity (SI = 2.1 for compound 11n) [1]. Docking studies reveal the C-5 CF₃ is positioned 3.37 Å from Tyr355 OH and 6.91 Å from Ser530 OH in the COX-2 active site, indicating that the trifluoromethyl group directly engages the enzyme's polar network [2]. While these data derive from trisubstituted diarylisoxazoles rather than the monosubstituted target compound, the principle that ortho-proximal –CF₃ modulates target engagement through steric and dipolar interactions is directly transferable: the ortho-CF₃ on the C-3 phenyl ring of the target compound creates a similarly restricted electrostatic environment adjacent to the isoxazole pharmacophore, distinct from the para- or meta-CF₃ analogs employed in most reported COX-2 isoxazole inhibitors [3].

COX-2 selective inhibitor design ortho-substituent effect isoxazole conformational restriction

Synthetic Versatility: 5-Hydroxy Group as a Derivatization Handle Compared to 5-Unsubstituted and 5-Chloro Analogs

The 5-hydroxy group serves as a convertible handle for O-alkylation, O-acylation, sulfonylation, and subsequent Mitsunobu or cross-coupling reactions, whereas the 5-unsubstituted analog (3-[2-(trifluoromethyl)phenyl]isoxazole, CAS not assigned) requires late-stage C–H activation for C-5 functionalization, and the 5-chloro analog (5-chloro-3-[3-(trifluoromethyl)phenyl]isoxazole, CAS 64300-29-4) is limited to nucleophilic aromatic substitution . Trifluoromethylated isoxazole building blocks bearing a 5-hydroxy group can undergo regioselective C–H arylation at the 4-position, enabling rapid construction of 3,4,5-trisubstituted isoxazole libraries from a single precursor [1]. In contrast, the 2-[3-(trifluoromethyl)isoxazol-5-yl]phenol scaffold (CAS 511528-92-0), an isomer with reversed connectivity, places the –OH on the phenyl ring rather than the isoxazole, altering the reactivity hierarchy and precluding isoxazole-directed functionalization .

isoxazole C–H functionalization building block synthetic utility cross-coupling diversification

Procurement-Driven Application Scenarios for 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole


Medicinal Chemistry: Ortho-CF₃ Isoxazole Library Synthesis for COX-2 / Anti-Inflammatory Lead Discovery

Research teams pursuing novel selective COX-2 inhibitors should procure this compound specifically as the core scaffold for structure–activity relationship (SAR) exploration of the underexplored ortho-trifluoromethylphenyl isoxazole vector. In the diarylisoxazole class, regioisomeric CF₃ placement alone accounts for a >400-fold difference in COX-2 selectivity index (SI = 1,122 vs. >500,000), yet ortho-substituted variants remain absent from published series [1]. The 5-hydroxy group enables rapid parallel derivatization to probe the COX-2 secondary pocket while the ortho-CF₃ directs a unique steric and electrostatic trajectory toward Tyr355/Ser530 [1]. The meta-substituted regioisomer (CAS 1354930-06-5) cannot serve this SAR purpose because its CF₃ vector projects away from the isoxazole–protein interface .

Chemical Biology: Tautomer-Controlled Pharmacophore Probing of Enzyme Active Sites

The hydroxy–oxazolone tautomeric equilibrium of this compound (IUPAC: 3-[2-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one) provides a unique tool for studying pH-dependent target engagement in enzyme active sites . At physiological pH, the oxazolone form predominates, presenting a carbonyl H-bond acceptor, while at lower pH the hydroxy form contributes an H-bond donor. This protonation-state switch can be exploited to map hydrogen-bond networks in targets such as fatty acyl-AMP ligases (FadD enzymes), where isoxazole-containing inhibitors like M1 (2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol) have demonstrated specific antitubercular activity through active-site engagement [2]. The 5-amino analog (CAS 119162-55-9) lacks this switch and is therefore less informative for protonation-state mapping [3].

Synthetic Methodology Development: 5-Hydroxyisoxazole as a Platform for Regioselective C–H Functionalization

Synthetic chemistry groups developing new C–H activation or cross-coupling methodologies should select this compound as a standardized substrate because the 5-OH group can be orthogonally protected or converted to a triflate leaving group, while the ortho-CF₃ substituent provides a distinctive ¹⁹F NMR handle for reaction monitoring [4]. The compound's single rotatable bond and defined tautomeric state reduce conformational ambiguity during mechanistic studies . Published conditions for C-4 arylation of trifluoromethylated isoxazole building blocks are directly applicable, enabling rapid access to 3,4,5-trisubstituted isoxazoles for biological screening [4].

Agrochemical Intermediate: Ortho-CF₃ Isoxazole Derivatives for Fungicide Development

The 3-aryl-5-hydroxyisoxazole core is a recognized intermediate in fungicide development, as evidenced by patents on 3-aryl-4-(2,6-dimethylbenzylidene)isoxazol-5(4H)-ones as fungicides (US-2012065063-A1, WO-2011161034-A1), which are derived from the meta-CF₃ regioisomer . The ortho-CF₃ variant offers a patent-differentiating scaffold for agrochemical companies seeking novel fungicidal chemotypes with potentially altered resistance profiles. Procuring the ortho isomer specifically enables freedom-to-operate exploration distinct from the meta-substituted prior art [5].

Quote Request

Request a Quote for 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.